4-(tert-Butyl)-N'-(4-chlorobenzylidene)benzohydrazide
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Overview
Description
4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group and a chlorobenzylidene moiety attached to a benzohydrazide backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce hydrazines or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzaldehyde
- 4-Chlorobenzaldehyde
- 4-tert-Butylphenol
- 4-Chlorobenzylidene derivatives
Uniqueness
4-(tert-Butyl)-N’-(4-chlorobenzylidene)benzohydrazide is unique due to the combination of its tert-butyl and chlorobenzylidene groups, which impart specific chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and biological activities, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19ClN2O/c1-18(2,3)15-8-6-14(7-9-15)17(22)21-20-12-13-4-10-16(19)11-5-13/h4-12H,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
RTXDVADYDSJICL-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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